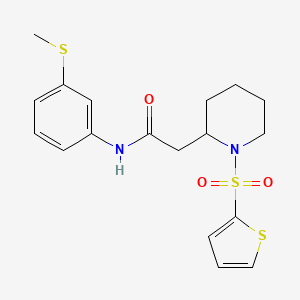
N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide
カタログ番号 B2937516
CAS番号:
941956-50-9
分子量: 410.57
InChIキー: QGKTYINKHQSIHO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the appropriate piperidine and thiophene derivatives. Without specific literature or patents, it’s hard to provide a detailed synthesis route .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the piperidine and thiophene rings, as well as the sulfonyl, methylthio, and acetamide functional groups. These groups could potentially participate in various chemical reactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the sulfonyl group could potentially be reduced, and the acetamide group could participate in hydrolysis or other reactions. The thiophene ring might undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar sulfonyl and acetamide groups could enhance its solubility in polar solvents .科学的研究の応用
Pharmacological Characterization and Potential Therapeutic Applications
- Kappa-Opioid Receptor Antagonism : A study described the pharmacological characterization of a kappa-opioid receptor (KOR) antagonist, demonstrating potential for treating depression and addiction disorders due to its selectivity and efficacy in vivo. This suggests a significant interest in the development of receptor-specific drugs for neuropsychiatric conditions (Grimwood et al., 2011).
Synthesis and Chemical Properties
- Synthesis of Biologically Active Derivatives : Research on the synthesis of N-substituted-2''-[(phenylsulfonyl)(piperidin-1-yl)amino]acetamide derivatives highlights the ongoing efforts to create novel compounds with potential biological activities. These compounds were evaluated against several enzymes, demonstrating the chemical versatility and potential utility of related compounds in biological contexts (Khalid et al., 2014).
Molecular Docking and Enzyme Inhibitory Activities
- Enzyme Inhibition for Therapeutic Potential : A study on the synthesis of triazole analogues involving microwave-assisted protocols showcased their enzyme inhibitory activities, with certain compounds displaying significant inhibitory potential against key enzymes. This work emphasizes the role of structural modification in enhancing biological activity and therapeutic relevance (Virk et al., 2018).
Novel Syntheses and Chemical Interactions
- Alternative Products in Chemical Reactions : Research into the one-pot reaction involving chloroacetonitrile and piperidine led to the creation of novel pyrazole and thiazole derivatives, demonstrating the intricate chemistry and potential for discovering new therapeutic agents through innovative synthetic routes (Khalil et al., 2017).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-(3-methylsulfanylphenyl)-2-(1-thiophen-2-ylsulfonylpiperidin-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3S3/c1-24-16-8-4-6-14(12-16)19-17(21)13-15-7-2-3-10-20(15)26(22,23)18-9-5-11-25-18/h4-6,8-9,11-12,15H,2-3,7,10,13H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGKTYINKHQSIHO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(methylthio)phenyl)-2-(1-(thiophen-2-ylsulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された

![N-(4-fluorophenyl)-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B2937433.png)
![2-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2937438.png)
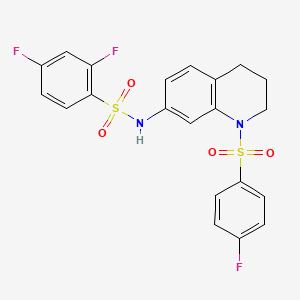
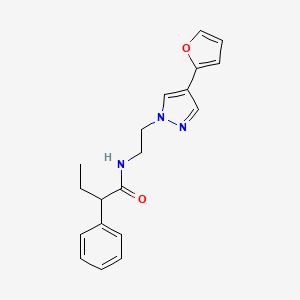
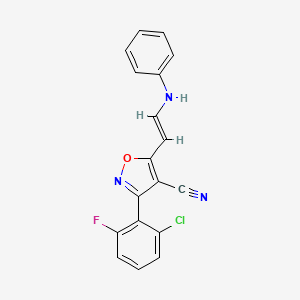
![5-{1-[(2-Methoxyphenyl)acetyl]pyrrolidin-2-yl}-3-phenyl-1,2,4-oxadiazole](/img/structure/B2937445.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(cyclopentylthio)acetamide](/img/structure/B2937447.png)
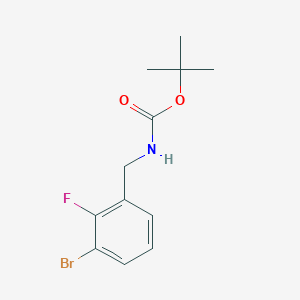
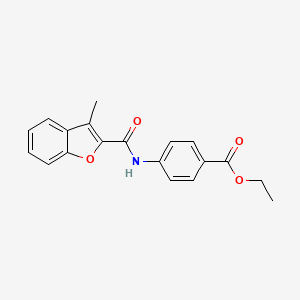
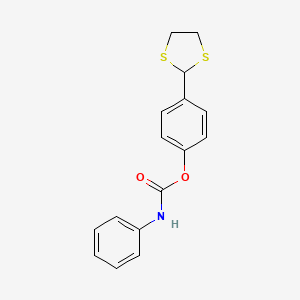
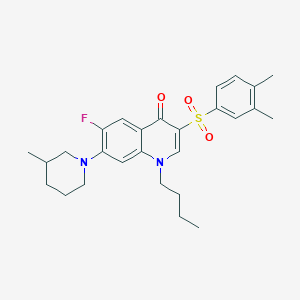
![(NE)-N-(1-imidazo[2,1-b][1,3]thiazol-5-ylethylidene)hydroxylamine](/img/structure/B2937455.png)
